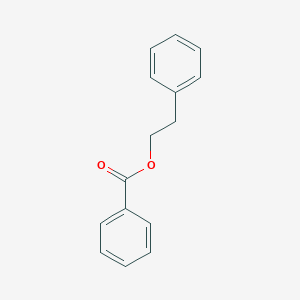

Phenethyl benzoate

Cat. No. B147408

Key on ui cas rn:

94-47-3

M. Wt: 226.27 g/mol

InChI Key: OSORMYZMWHVFOZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07691363B2

Procedure details

A 2-L, 4-neck round bottom flask, fitted with a thermometer, mechanical stirrer, nitrogen inlet tube and Liebig condenser/receiving flask, was charged with 671.7 g (5.50 mol, 1.00 equiv) of benzoic acid, 806.3 g (6.60 mol, 1.20 equiv) of 2-phenylethyl alcohol, and 1.25 g (0.1% w/w) of Fascat 2001®. The system was heated gently with slow stirring (<50 rpm) until the benzoic acid dissolved. The air was removed with three cycles of evacuation/nitrogen fill using a mechanical vacuum pump (50-100 torr). The rate of stirring was increased to ca. 200 rpm, the nitrogen sparge was set at 0.2 scfh, and the reaction mixture was heated to 180° C. After a 1-h hold, the temperature was increased to 190° C. for 1 h and then to 200° C. for 1 h. The temperature was increased to 210° C. and the nitrogen sparge was increased to 0.5 scfh. After a 1-h hold, the temperature was further increased to 220° C. for 1 h. The total amount of distillate was 159.2 g, from which 94.4 g of water (theor. 99.1 g) was separated as the top layer. The reaction mixture was cooled to room temperature and sampled for analysis. The acid number was 1.10 mg KOH/g (99.7% conversion) and the APHA color was 115. The excess 2-phenylethyl alcohol (5.5% by GLC) was removed by vacuum distillation. Thus, after 1 h at 180-190° C. and 20 torr (0.5 scfh nitrogen sweep), the residual 2-phenylethyl alcohol was <0.05% by GLC and the APHA color was 222. Activated carbon (37.3 g, 3% w/w) was added, and the mixture was heated at 75-80° C. under vacuum (50-70 torr) for 1 h. After cooling to room temperature, filtration through Celite® gave 1100 g (90%) of 2-phenylethyl benzoate. The APHA color was 20, the acid number was 0.14 mg KOH/g, the saponification number was 246 mg KOH/g (theor. 248), and the residual tin was <10 ppm.

[Compound]

Name

2-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]1([CH2:16][CH2:17]O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:1]([O:9][CH2:17][CH2:16][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

|

Inputs

Step One

[Compound]

|

Name

|

2-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

671.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

|

Name

|

|

|

Quantity

|

806.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CCO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

180 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The rate of stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The system was heated gently

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The air was removed with three cycles of evacuation/nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was increased to ca. 200 rpm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the nitrogen sparge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After a 1-h hold, the temperature was increased to 190° C. for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was increased to 210° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the nitrogen sparge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was increased to 0.5 scfh

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After a 1-h hold, the temperature was further increased to 220° C. for 1 h

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from which 94.4 g of water (theor. 99.1 g) was separated as the top layer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to room temperature

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

sampled for analysis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The excess 2-phenylethyl alcohol (5.5% by GLC) was removed by vacuum distillation

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Thus, after 1 h at 180-190° C.

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Activated carbon (37.3 g, 3% w/w) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated at 75-80° C. under vacuum (50-70 torr) for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtration through Celite®

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OCCC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1100 g | |

| YIELD: PERCENTYIELD | 90% | |

| YIELD: CALCULATEDPERCENTYIELD | 88.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |